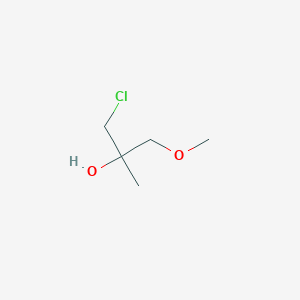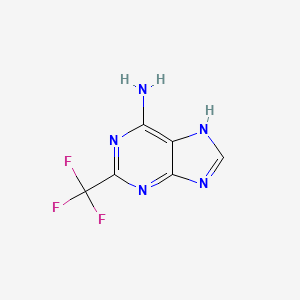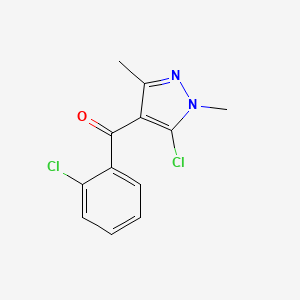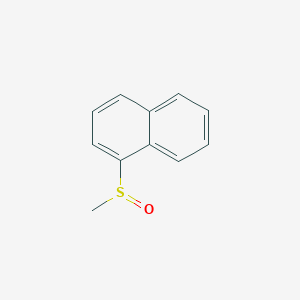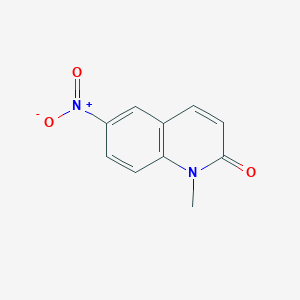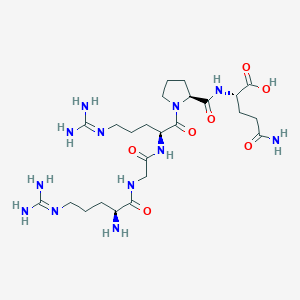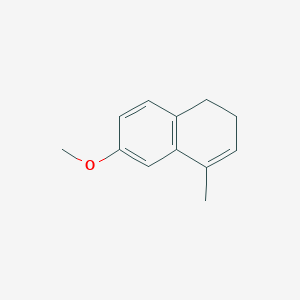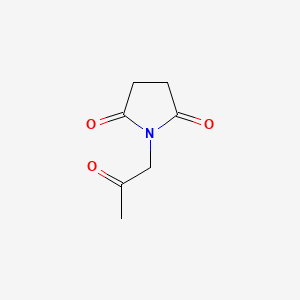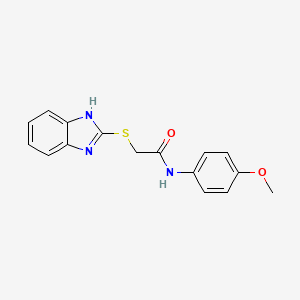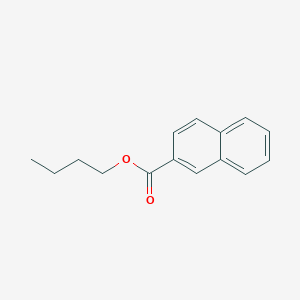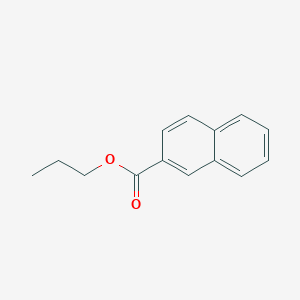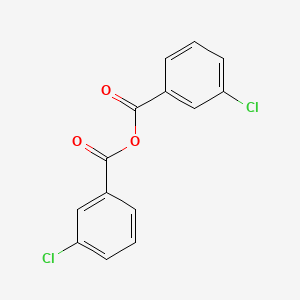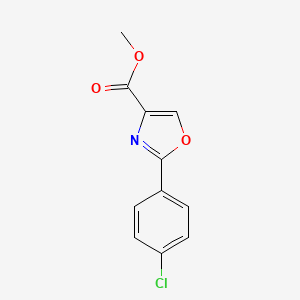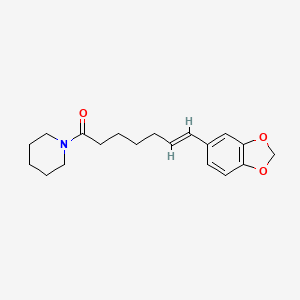
(E)-Piperolein A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Piperolein A typically involves the use of specific starting materials and reaction conditions to achieve the desired product. One common synthetic route includes the use of piperidine and an appropriate aldehyde under controlled conditions to form the piperolein structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: (E)-Piperolein A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(E)-Piperolein A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-Piperolein A involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
(E)-Piperolein A can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperolein B: Another member of the piperolein family with similar chemical structure but different biological activities.
Piperine: A well-known compound found in black pepper with distinct chemical and biological properties.
Capsaicin: A compound found in chili peppers with similar structural features but different mechanisms of action and applications.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
(E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h4,8,10-11,14H,1-3,5-7,9,12-13,15H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPBXQTBYPJEF-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317595 | |
| Record name | Piperoleine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30505-92-1 | |
| Record name | Piperoleine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30505-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperoleine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Piperolein A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of (E)-Piperolein A?
A1: this compound has been identified as an agonist of both the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels. [] These channels are involved in pain and inflammation pathways. It has also shown larvicidal activity against insects, particularly the diamondback moth (Plutella xylostella). []
Q2: How does this compound interact with TRPV1 and TRPA1?
A2: While the precise binding site and mechanism of action are still under investigation, this compound likely interacts with the channels in a similar manner to other known agonists, leading to channel opening and an influx of calcium ions (Ca2+) into the cell. This Ca2+ influx triggers downstream signaling pathways, resulting in the observed biological effects. []
Q3: What is known about the structure-activity relationship (SAR) of this compound?
A3: Research suggests that the length and unsaturation of the alkyl chain in this compound and related compounds can influence their cytotoxic activity against cancer cell lines. [] This highlights the importance of specific structural features for its biological activity. Further SAR studies could elucidate the key pharmacophores responsible for its various effects.
Q4: How does this compound exhibit larvicidal activity?
A4: The exact mechanism of larvicidal action of this compound is not fully understood. Research suggests that it might interfere with insect nervous system function or disrupt vital physiological processes, ultimately leading to larval mortality. [, ]
Q5: Has this compound shown efficacy against pyrethroid-resistant insects?
A5: Yes, studies have shown that this compound exhibits larvicidal activity against pyrethroid-resistant Aedes aegypti larvae. [] This suggests its potential as a natural insecticide to control resistant insect populations.
Q6: What is the role of this compound in chronic kidney disease (CKD)?
A6: While not directly causing CKD, research indicates that this compound is a potential biomarker for the renoprotective effects of Huangqi-Danshen decoction (HDD) against adenine-induced CKD in rats. [] This suggests a possible role in modulating metabolic pathways involved in CKD progression.
Q7: What are the limitations of current research on this compound?
A7: Current research on this compound is limited by its focus on specific biological activities and a lack of comprehensive studies exploring its full potential. More research is needed to understand its detailed mechanism of action, pharmacokinetic properties, and safety profile.
Q8: What are the potential applications of this compound based on the current research?
A8: Based on its biological activities, this compound holds potential as:
- A biopesticide: Its larvicidal activity, especially against resistant insect populations, makes it a potential candidate for developing natural insecticides. [, , ]
- A biomarker for CKD: Its association with the renoprotective effects of HDD suggests its potential use as a biomarker for monitoring CKD progression or treatment efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


